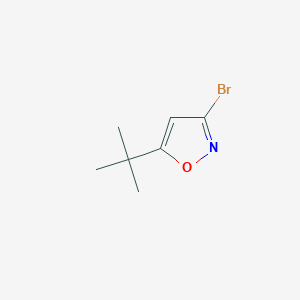
4-(1-aminoetil)-N,N-dietilbencenosulfonamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents
Aplicaciones Científicas De Investigación
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Medicine: Due to its sulfonamide structure, it may have potential as an antimicrobial agent.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The primary target of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is the Rho-associated protein kinase . This kinase plays a crucial role in various cellular processes, including cell proliferation, apoptosis, invasion, and metastasis .
Mode of Action
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide interacts with its targets by inhibiting the activity of Rho-associated protein kinase . This inhibition is achieved by binding to the catalytic site of the kinase, thereby preventing it from performing its normal function .
Biochemical Pathways
The inhibition of Rho-associated protein kinase by 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide affects several biochemical pathways. These include the regulation of the actin cytoskeleton, transcriptional regulation, vesicle trafficking, morphogenesis, neutrophil activation, phagocytosis, and activation of the NADPH oxidase, mitogenesis, apoptosis, and tumorigenesis .
Pharmacokinetics
It is known that the compound is a small molecule, which suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide’s action include the inhibition of calcium sensitization, which affects smooth muscle relaxation . At the cellular level, it has been shown to abolish stress fibers in certain cell types .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide typically involves the following steps:
Starting Materials: The synthesis begins with benzenesulfonyl chloride, which is reacted with diethylamine to form N,N-diethylbenzenesulfonamide.
Aminoethylation: The N,N-diethylbenzenesulfonamide is then subjected to a reaction with ethyleneimine or a similar reagent to introduce the aminoethyl group at the para position of the benzene ring.
The reaction conditions often involve the use of a solvent such as dichloromethane or toluene, and the reactions are typically carried out under an inert atmosphere to prevent oxidation.
Industrial Production Methods
In an industrial setting, the production of 4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or oximes.
Reduction: The sulfonamide group can be reduced to form sulfinamides or thiols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines, while reduction can produce sulfinamides.
Comparación Con Compuestos Similares
Similar Compounds
4-(1-aminoethyl)pyridine: This compound has a similar aminoethyl group but differs in the core structure, which is a pyridine ring instead of a benzene ring.
4-aminopyridine: Another related compound with an amino group attached to a pyridine ring.
Uniqueness
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide is unique due to its specific combination of functional groups, which can influence its reactivity and potential applications. The presence of both aminoethyl and diethyl groups on the benzenesulfonamide core distinguishes it from other sulfonamides and related compounds.
Propiedades
IUPAC Name |
4-(1-aminoethyl)-N,N-diethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S/c1-4-14(5-2)17(15,16)12-8-6-11(7-9-12)10(3)13/h6-10H,4-5,13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIYBJCPCCOIVNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide](/img/structure/B2422395.png)


![N-[(3-bromophenyl)methyl]-4-(4-methoxypiperidin-1-yl)benzamide](/img/structure/B2422402.png)
![4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-2-(4-ETHOXYPHENYL)-5-METHYL-1,3-OXAZOLE](/img/structure/B2422404.png)


![tert-Butyl 1-amino-3-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B2422407.png)






